5-(2-Chloroethyl)-2-methoxyaniline
Description
5-(2-Chloroethyl)-2-methoxyaniline is a substituted aniline derivative featuring a methoxy group at the 2-position and a 2-chloroethyl group at the 5-position of the benzene ring. Chloroethyl groups are known for their alkylating activity, which is critical in chemotherapeutic agents, while methoxy groups often influence electronic properties and solubility .
Properties
Molecular Formula |
C9H12ClNO |
|---|---|
Molecular Weight |
185.65 g/mol |
IUPAC Name |
5-(2-chloroethyl)-2-methoxyaniline |
InChI |
InChI=1S/C9H12ClNO/c1-12-9-3-2-7(4-5-10)6-8(9)11/h2-3,6H,4-5,11H2,1H3 |
InChI Key |
JZTLQWXDSUJIJF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCCl)N |
Origin of Product |
United States |
Scientific Research Applications
5-(2-Chloroethyl)-2-methoxyaniline is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 5-(2-Chloroethyl)-2-methoxyaniline exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. The exact mechanism depends on the context in which the compound is used, such as in biological systems or industrial processes.
Comparison with Similar Compounds
Comparison with 5-(Ethylsulfonyl)-2-methoxyaniline
Structural Differences :
- 5-(2-Chloroethyl)-2-methoxyaniline : Contains a chloroethyl (-CH2CH2Cl) group.
- 5-(Ethylsulfonyl)-2-methoxyaniline : Features an ethylsulfonyl (-SO2CH2CH3) group.
Functional Implications :
- The chloroethyl group is a potent alkylating agent, enabling covalent binding to DNA or proteins, which is central to its role in anticancer therapies .
- The ethylsulfonyl group, in contrast, is electron-withdrawing and enhances binding to kinase domains (e.g., VEGFR2, EGFR), making it a key pharmacophore in kinase inhibitors like Nexavar® and Sutent® .
Comparison with 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea
Structural Differences :
- The nitrosourea compound includes a cyclohexyl group and a nitroso moiety, unlike the simpler aniline backbone of this compound.
Functional Implications :
Pharmacokinetics :
Comparison with Chloro-Substituted Anilines
Examples :
Key Differences :
- Reactivity : The 2-chloroethyl group in this compound is more reactive than chloro or methyl substituents, enabling alkylation of biological targets.
- Applications : Chloroethyl derivatives are prioritized in anticancer agents, while chloro/methyl anilines are intermediates in dye and polymer synthesis .
Data Table: Comparative Analysis
Research Findings and Implications
- Alkylating Activity : Chloroethyl groups are critical for DNA crosslinking in nitrosoureas, but their instability may limit therapeutic windows .
- Synthetic Challenges: The absence of documented synthesis routes for this compound highlights a gap in literature, necessitating novel methodologies inspired by nitrosourea or sulfonamide syntheses .
Q & A
Q. What are the key synthetic routes for preparing 5-(2-Chloroethyl)-2-methoxyaniline, and what critical parameters influence yield and purity?
While direct synthesis of this compound is not described in the literature, analogous methodologies for structurally related anilines (e.g., 5-(ethylsulfonyl)-2-methoxyaniline) provide a framework. A plausible route involves:
- Step 1 : Alkylation of a precursor (e.g., 4-methoxybenzene derivative) using 2-chloroethylamine or a chloroethylating agent.
- Step 2 : Functional group interconversion (e.g., nitration or sulfonation) followed by reduction to introduce the amine group. Critical parameters include:
- Reaction temperature : Excess heat may lead to decomposition of the chloroethyl group.
- Catalyst selection : Palladium on carbon (Pd/C) is effective for nitro-group reductions .
- Protecting groups : Methoxy groups require stability under nitration or alkylation conditions . Yield optimization may require iterative adjustments to stoichiometry and solvent systems (e.g., THF/water mixtures for sulfinate formation) .
Q. How can spectroscopic techniques (e.g., NMR, IR, MS) confirm the structure and purity of this compound?
Key spectroscopic data for characterization:
| Technique | Expected Signals |
|---|---|
| ¹H NMR | - Aromatic protons: δ 6.8–7.2 ppm (split due to chloroethyl and methoxy substituents). |
| - Methoxy (–OCH₃): δ ~3.8 ppm.
| –CH₂Cl in chloroethyl: δ ~3.6–4.0 ppm (triplet, coupling with adjacent CH₂). |
| ¹³C NMR | –OCH₃: δ ~55 ppm; aromatic carbons: δ 110–150 ppm; CH₂Cl: δ ~45 ppm. |
| IR | N–H stretch (amine): ~3350 cm⁻¹; C–O (methoxy): ~1250 cm⁻¹; C–Cl: ~650 cm⁻¹. |
| MS | Molecular ion peak [M+H]⁺ at m/z 201.6 (C₉H₁₁ClNO⁺). Fragments at m/z 166 (loss of Cl) and 138 (loss of CH₂Cl). |
Purity is assessed via TLC (Rf comparison) and HPLC retention times .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives across studies?
Contradictions may arise from:
- Variability in substituent positioning : Even minor structural changes (e.g., chloroethyl vs. ethylsulfonyl) drastically alter receptor binding .
- Assay conditions : Differences in cell lines (e.g., HUVEC vs. HEK293) or enzymatic IC50 measurement protocols. Methodological solutions :
- Structure-activity relationship (SAR) studies : Systematically modify substituents while holding other variables constant.
- Meta-analysis : Compare data across studies using standardized metrics (e.g., normalized IC50 values against a common control).
- Computational docking : Validate binding modes using tools like AutoDock Vina to identify critical interactions (e.g., hydrogen bonds with Asp921 in VEGFR2) .
Q. How can computational modeling elucidate the interaction of this compound derivatives with angiogenic receptors like VEGFR2?
Steps for molecular docking :
- Protein preparation : Retrieve the VEGFR2 kinase domain (PDB: 1Y6A) and remove water molecules/ligands.
- Ligand optimization : Minimize the energy of this compound derivatives using Gaussian09 with B3LYP/6-31G* basis sets.
- Docking simulations : Use Glide or GOLD to predict binding poses. Key interactions may include:
- Chloroethyl group forming hydrophobic contacts with Cys916.
- Methoxy group hydrogen-bonding to Asp921 .
Validation : Compare computed binding energies with experimental IC50 values to refine models.
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
